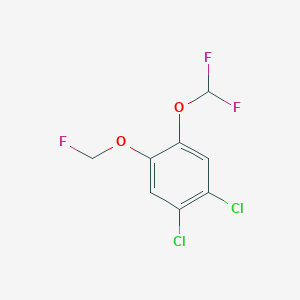
(1-(2-Fluoropyridin-4-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-Fluoropyridin-4-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid: is an organoboron compound that has gained attention in recent years due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both fluoropyridine and pyrazole moieties in its structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Fluoropyridin-4-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1-(2-Fluoropyridin-4-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The fluoropyridine moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoropyridine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields boronic esters, while nucleophilic substitution at the fluoropyridine ring can produce a variety of substituted pyridines .
Aplicaciones Científicas De Investigación
(1-(2-Fluoropyridin-4-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components
Mecanismo De Acción
The mechanism of action of (1-(2-Fluoropyridin-4-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The fluoropyridine and pyrazole moieties can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also contain a pyridine ring and have been studied for their biological activities.
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: This compound features a fluorinated biphenyl structure and has applications in medicinal chemistry.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds are known for their activity against various biological targets, including kinases.
Uniqueness
What sets (1-(2-Fluoropyridin-4-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid apart is its unique combination of fluoropyridine and pyrazole moieties, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable tool in drug discovery and development.
Propiedades
Fórmula molecular |
C9H9BFN3O2 |
|---|---|
Peso molecular |
221.00 g/mol |
Nombre IUPAC |
[1-(2-fluoropyridin-4-yl)-3-methylpyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C9H9BFN3O2/c1-6-8(10(15)16)5-14(13-6)7-2-3-12-9(11)4-7/h2-5,15-16H,1H3 |
Clave InChI |
GPFWCTPXQOUWCN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(N=C1C)C2=CC(=NC=C2)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11H-Phenanthro[2,3-b]thiopyran-7,12-dione](/img/structure/B14066880.png)
![2-Propenamide, 2-methyl-N-[(1R)-1-phenylethyl]-](/img/structure/B14066885.png)











![Bis[2-(diphenylphosphino)-phenyl]ether oxide;Bis[2-((oxo)diphenylphosphino)phenyl]ether](/img/structure/B14066969.png)
